molecular formula C17H20N2O4S2 B2785164 N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide CAS No. 923413-02-9

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide

Cat. No.: B2785164
CAS No.: 923413-02-9
M. Wt: 380.48
InChI Key: BUXSLIOQZJHYPO-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide is a synthetic thiazole derivative intended for research use only. This compound is not for diagnostic or therapeutic applications. Thiazole derivatives bearing the N-(5-acetyl-4-methylthiazol-2-yl) group are recognized in medicinal chemistry as privileged structures for developing multi-target-directed ligands . Compounds within this class have demonstrated significant potential in various biochemical assays, including antioxidant, antibacterial, antifungal, and alpha-glucosidase inhibition activities . The presence of the benzylsulfonyl moiety is a feature of interest, as sulfonyl groups are known to be significant building blocks in potent drugs and can influence a molecule's interaction with enzymatic targets . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for profiling against a panel of biological targets to investigate mechanisms of action related to metabolic disorders or microbial infections. The chemical stability and drug-like properties of related analogs have been supported by computational analyses, including density functional theory (DFT) calculations and molecular docking studies .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12-16(13(2)20)24-17(18-12)19-15(21)9-6-10-25(22,23)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSLIOQZJHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Sulfonylation: The acetylated thiazole is reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group.

    Amidation: Finally, the butanamide moiety is introduced through an amidation reaction using butanoyl chloride and an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfides.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide, exhibit potent antimicrobial activity against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis range from 1.95 µg/mL to 15.62 µg/mL.
  • The compound's ability to inhibit specific enzymes involved in bacterial growth can be attributed to its structural characteristics .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown IC50 values in the range of 0.7 to 1.0 μM against prostate cancer cells .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by interacting with key signaling pathways.

Antimicrobial Activity Evaluation

A study conducted on various thiazole derivatives assessed their antimicrobial efficacy against E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting potential clinical applications in treating bacterial infections.

Anticancer Research

In another study focused on prostate cancer cell lines, derivatives were tested for their ability to induce apoptosis. The results showed that certain compounds significantly reduced cell viability and induced programmed cell death pathways, indicating a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors involved in inflammatory pathways or cell proliferation. The thiazole ring and sulfonyl group are crucial for its binding affinity and activity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.

    Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide, with the CAS number 923413-02-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 380.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number923413-02-9
Molecular FormulaC17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}
Molecular Weight380.5 g/mol

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Acetylcholinesterase Inhibition

One notable area of study is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated promising results in inhibiting AChE activity, thereby increasing acetylcholine levels in the brain . This suggests potential therapeutic applications for cognitive enhancement.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Interference with Cell Signaling : It can disrupt signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Study on Acetylcholinesterase Inhibition

In a recent study focusing on thiazole derivatives, compounds similar to this compound were synthesized and tested for their AChE inhibitory activity. The results indicated that certain derivatives exhibited IC50 values comparable to established AChE inhibitors, highlighting their potential as therapeutic agents for Alzheimer's disease .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that specific modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-4-(benzylsulfonyl)butanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves multi-step protocols, including thiazole ring formation, sulfonylation, and amidation. Key steps require catalysts (e.g., DMAP) and controlled environments (e.g., inert atmosphere, dry solvents) to prevent side reactions. Optimization can be achieved via Design of Experiments (DoE) to vary parameters like temperature (60–100°C), solvent polarity (DMSO vs. THF), and stoichiometry . Reaction progress is monitored via TLC and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the thiazole and benzylsulfonyl groups. DEPT-135 distinguishes CH2_2/CH3_3 signals .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding .

Intermediate Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its antimicrobial or anticancer potential?

  • Methodology :

  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Kinase or tubulin polymerization assays to identify mechanistic targets .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (pH 1–13), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation via HPLC and LC-MS .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent variation : Modify the benzylsulfonyl or acetyl groups to alter lipophilicity (logP) and electronic effects.
  • QSAR modeling : Use descriptors like Hammett constants (σ\sigma) and molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., SphK1 kinase) .
  • Comparative analysis : Benchmark against analogs (e.g., ethylsulfonyl vs. methylsulfonyl derivatives) to identify critical pharmacophores .

Q. How should researchers resolve contradictions in biological activity data across independent studies?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols .
  • Dose-response reevaluation : Test the compound across a broader concentration range (nM–mM) to identify non-linear effects .

Q. What biophysical techniques are suitable for studying target-ligand interactions?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Cryo-EM : Resolve binding conformations in membrane-associated targets (e.g., GPCRs) .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

  • Methodology :

  • In silico tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, bioavailability, and hERG inhibition .
  • Molecular dynamics simulations : Analyze metabolite formation (e.g., sulfone oxidation) using GROMACS .

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